molecular formula C18H26FN3O2 B4685200 N-[3-(dimethylamino)propyl]-1-(4-fluorobenzoyl)-4-piperidinecarboxamide

N-[3-(dimethylamino)propyl]-1-(4-fluorobenzoyl)-4-piperidinecarboxamide

Cat. No. B4685200
M. Wt: 335.4 g/mol
InChI Key: IAALDHBABAEJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(dimethylamino)propyl]-1-(4-fluorobenzoyl)-4-piperidinecarboxamide, also known as DF-MPJC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives and is widely used in the field of neuroscience and pharmacology.

Mechanism of Action

N-[3-(dimethylamino)propyl]-1-(4-fluorobenzoyl)-4-piperidinecarboxamide acts as a selective antagonist of the 5-HT2C receptor, which inhibits the downstream signaling pathways mediated by this receptor. This leads to a decrease in the release of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and reward. This compound also has a modulatory effect on the dopamine system, which may contribute to its therapeutic effects in addiction and other related disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of mood and appetite, and the modulation of reward and motivation. It has also been shown to have anxiolytic and antidepressant effects in preclinical studies.

Advantages and Limitations for Lab Experiments

N-[3-(dimethylamino)propyl]-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has several advantages for use in laboratory experiments, including its selectivity for the 5-HT2C receptor, its modulatory effect on the dopamine system, and its potential therapeutic applications in various neurological disorders. However, its limitations include its complex synthesis process and limited availability, which may hinder its widespread use in research.

Future Directions

There are several potential future directions for research on N-[3-(dimethylamino)propyl]-1-(4-fluorobenzoyl)-4-piperidinecarboxamide, including further studies on its therapeutic applications in neurological disorders, the development of more efficient synthesis methods, and the exploration of its potential as a tool for studying the 5-HT2C receptor and the dopamine system. Additionally, further studies on its safety and toxicity profile are needed to determine its potential for clinical use.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as depression, anxiety, and addiction. It has been shown to act as a selective antagonist of the serotonin receptor 5-HT2C, which is involved in the regulation of mood, appetite, and sleep. This compound has also been shown to have a modulatory effect on the dopamine system, which plays a crucial role in reward and motivation.

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-1-(4-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O2/c1-21(2)11-3-10-20-17(23)14-8-12-22(13-9-14)18(24)15-4-6-16(19)7-5-15/h4-7,14H,3,8-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAALDHBABAEJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(dimethylamino)propyl]-1-(4-fluorobenzoyl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-(dimethylamino)propyl]-1-(4-fluorobenzoyl)-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[3-(dimethylamino)propyl]-1-(4-fluorobenzoyl)-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[3-(dimethylamino)propyl]-1-(4-fluorobenzoyl)-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[3-(dimethylamino)propyl]-1-(4-fluorobenzoyl)-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[3-(dimethylamino)propyl]-1-(4-fluorobenzoyl)-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.